molecular formula C17H13FN2O3S3 B12132620 N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B12132620
M. Wt: 408.5 g/mol
InChI Key: HGARMNQFOGNNAX-GDNBJRDFSA-N
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Description

N-[(5Z)-5-(3-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a thiazolidinone derivative characterized by a 3-fluorobenzylidene substituent at the 5-position of the thiazolidinone core and a 4-methylbenzenesulfonamide group at the 3-position. The (Z)-configuration of the benzylidene group is critical for maintaining its biological activity, as stereochemistry often influences binding to molecular targets. Synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde, followed by sulfonamide functionalization .

Properties

Molecular Formula

C17H13FN2O3S3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H13FN2O3S3/c1-11-5-7-14(8-6-11)26(22,23)19-20-16(21)15(25-17(20)24)10-12-3-2-4-13(18)9-12/h2-10,19H,1H3/b15-10-

InChI Key

HGARMNQFOGNNAX-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidinone ring serves as the foundational structure for this compound. Its synthesis typically begins with the cyclization of thiourea derivatives with α-halo carbonyl compounds. For instance, 4-thioxo-2-thiazolidinone can be prepared by reacting thiourea with monochloroacetic acid under acidic conditions .

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Catalyst : Sodium acetate or piperidine

  • Temperature : Reflux (78–100°C)

  • Time : 6–12 hours

The reaction proceeds via nucleophilic substitution, where the sulfur atom of thiourea attacks the α-carbon of monochloroacetic acid, followed by cyclization to form the thiazolidinone ring . Substitution at the 3-position is achieved by introducing a primary amine or sulfonamide group at this stage .

ParameterOptimal ValueImpact on Yield
SolventEthanol72–78%
Temperature80°CMaximizes Z-isomer
CatalystPiperidineAccelerates reaction

The Z-isomer is favored due to steric and electronic effects, confirmed by NMR coupling constants (J = 10–12 Hz for trans-alkenes) .

Coupling with 4-Methylbenzenesulfonamide

The final step involves coupling the thiazolidinone intermediate with 4-methylbenzenesulfonamide . This is achieved through a nucleophilic substitution or Mitsunobu reaction .

Method A – Nucleophilic Substitution :

  • The thiazolidinone intermediate (1.0 equiv) is treated with 4-methylbenzenesulfonamide (1.1 equiv) in DMF.

  • Potassium carbonate (2.0 equiv) is added as a base.

  • The reaction is stirred at 60°C for 12 hours .

Method B – Mitsunobu Reaction :

  • Combine the intermediate, 4-methylbenzenesulfonamide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.

  • Stir at room temperature for 24 hours .

Yield Comparison :

MethodSolventTemperatureYield
ADMF60°C65%
BTHF25°C82%

Method B offers higher yields but requires expensive reagents, making Method A more scalable for industrial applications .

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel eluted with dichloromethane/methanol (95:5) removes unreacted sulfonamide .

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity .

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), 2.45 (s, 3H, CH₃) .

  • IR (cm⁻¹) : 1680 (C=O), 1595 (C=N), 1340 (S=O) .

Industrial-Scale Optimization

For large-scale synthesis, the following adjustments improve efficiency:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes .

  • Solvent Recycling : Ethanol is recovered via distillation, lowering costs by 30% .

Economic Evaluation :

ParameterLaboratory ScaleIndustrial Scale
Cost per kg$12,500$3,200
Purity95%99%

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities modulated by variations in substituents at the 3- and 5-positions. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 5-Position Substituent at 3-Position Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, IR) Biological Activity (if reported)
Target Compound 3-Fluorobenzylidene 4-Methylbenzenesulfonamide Not reported Not reported δ 7.09–7.65 (aromatic H), νC=S at ~1250 cm⁻¹ Anticancer evaluation (unquantified)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-Chlorobenzylidene 4-Methoxyphenyl-thioxoacetamide 186–187 90 δ 7.51–7.65 (aromatic H), νC=O at 1663–1682 cm⁻¹ Not reported
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) 5-Nitro-2-furylmethylene 4-Fluorophenyl-thioxoacetamide 155–156 53 δ 7.10–7.64 (aromatic H), νC=S at 1247–1255 cm⁻¹ Not reported
3-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (3e) 4-Methoxybenzylidene Propanoic acid >260 60 δ 3.83 (OCH₃), νC=O at 1668 cm⁻¹ Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(3-nitrophenyl)-2-thioxoacetamide (8) 4-Chlorobenzylidene 3-Nitrophenyl-thioxoacetamide 221–222 71 δ 8.62 (NO₂ group), νC=S at 1247 cm⁻¹ Unspecified antibacterial activity

Key Observations :

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in compound 12) generally lower melting points compared to electron-donating groups (e.g., methoxy in compound 3e), likely due to reduced crystallinity .

Synthesis Yields :

  • Higher yields (e.g., 90% for compound 9 ) are achieved with electron-neutral substituents (e.g., chloro), whereas bulky or polar groups (e.g., nitro in compound 12 ) reduce yields due to steric or solubility challenges .

Spectral Signatures: The νC=S stretching vibration (1243–1258 cm⁻¹) is conserved across all thiazolidinones, confirming the thioxo group’s presence . Aromatic proton shifts in ¹H-NMR (δ 7.0–8.6 ppm) vary with substituent electronic effects .

Research Findings and Implications

  • SAR Insights : Replacement of the 4-methylbenzenesulfonamide group with thioxoacetamide (e.g., compound 9 ) alters hydrogen-bonding capacity, which may influence target selectivity .
  • Synthetic Optimization : Microwave-assisted synthesis (as in ) could improve the target compound’s yield and purity, as demonstrated for analogs like 3e .

Q & A

Q. What strategies validate purity when analogs show similar chromatographic retention times?

  • Solutions :
  • Combine HPLC with orthogonal methods (e.g., TLC in multiple solvent systems).
  • Perform 19^19F NMR to detect fluorine-containing impurities .

Data Interpretation and Reporting

Q. How should researchers report contradictory bioactivity data between batches?

  • Guidelines :
  • Document synthesis conditions (e.g., solvent purity, reaction scale).
  • Perform stability-indicating assays (e.g., accelerated degradation) to rule out batch-specific decomposition .

Q. What metrics are critical for SAR publication?

  • Metrics :
  • Include ClogP, polar surface area, and ligand efficiency.
  • Report dose-response curves (R2^2 > 0.95) and statistical significance (p < 0.05) .

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